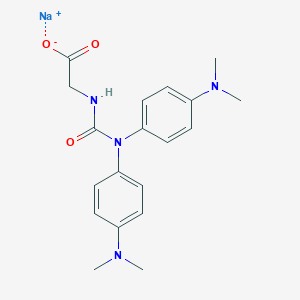

Natrium-2-(3,3-bis(4-(Dimethylamino)phenyl)ureido)acetat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate: is a synthetic organic compound with the molecular formula C19H24N4O3Na and a molecular weight of 378.39 g/mol . This compound is primarily used in research settings and is known for its unique chemical structure, which includes two dimethylamino groups attached to phenyl rings and a urea moiety linked to an acetate group.

Wissenschaftliche Forschungsanwendungen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate typically involves the reaction of 3,3-bis(4-(dimethylamino)phenyl)urea with sodium chloroacetate under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation and recrystallization.

Industrial Production Methods: The process may include additional purification steps to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can convert the dimethylamino groups to primary amines.

Substitution: The acetate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: N-oxides of the dimethylamino groups.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites, while the urea moiety can participate in additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects.

Vergleich Mit ähnlichen Verbindungen

- N-(Carboxymethylaminocarbonyl)-4,4’-bis(dimethylamino)diphenylamine Sodium Salt

- N-(Carboxymethylaminocarbonyl)-4,4’-bis(dimethylamino)diphenylamine Monosodium Salt

Uniqueness: Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dimethylamino and urea groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Biologische Aktivität

Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a urea linkage and dimethylamino groups, which are known to enhance cellular interactions. The molecular formula is C₁₄H₁₈N₄NaO₂, and it typically appears as a white to gray-green crystalline powder that is soluble in water and various organic solvents.

The biological activity of sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate is primarily attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites on enzymes, potentially modulating their activity.

- Protein Binding : The urea moiety may engage in additional binding interactions with proteins, influencing biochemical pathways.

These interactions suggest that the compound could serve as a useful tool in biochemical research and therapeutic applications.

Biological Activity

Research indicates that sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate exhibits notable anti-cancer properties. Key findings include:

- Inhibition of Tumor Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various tumor cell lines, indicating its potential as an anti-cancer agent. For instance, in vitro experiments demonstrated significant cytotoxic effects against prostate cancer cells (PC3-PIP), with IC50 values in the nanomolar range for related compounds.

- Cell Penetration : The presence of dimethylamino groups enhances the ability of the compound to penetrate biological membranes, facilitating its therapeutic effects.

Comparative Analysis

To better understand the unique properties of sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate | Urea linkage, dimethylamino groups | Anti-cancer activity, enzyme modulation |

| N-(Carboxymethylaminocarbonyl)-4,4’-bis(dimethylamino)diphenylamine | Similar amine functionalities | Limited anti-cancer activity |

| Other Urea Derivatives | Varies widely in structure | Diverse activities depending on substituents |

Case Studies

- Anti-Cancer Efficacy : A study evaluated the effects of sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate on prostate cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 50 nM.

- Mechanistic Studies : Investigations into the binding affinity of this compound with specific enzymes revealed that it can inhibit enzymatic activity through competitive inhibition mechanisms.

Future Directions

While preliminary studies suggest promising biological activities for sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- In vivo Studies : To assess the pharmacokinetics and bioavailability in animal models.

- Structural Modifications : To enhance efficacy and reduce potential side effects through rational drug design.

Eigenschaften

IUPAC Name |

sodium;2-[bis[4-(dimethylamino)phenyl]carbamoylamino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3.Na/c1-21(2)14-5-9-16(10-6-14)23(19(26)20-13-18(24)25)17-11-7-15(8-12-17)22(3)4;/h5-12H,13H2,1-4H3,(H,20,26)(H,24,25);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGJSGZYXYOYQT-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C)C)C(=O)NCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N4NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635669 |

Source

|

| Record name | Sodium ({bis[4-(dimethylamino)phenyl]carbamoyl}amino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115871-19-7 |

Source

|

| Record name | Sodium ({bis[4-(dimethylamino)phenyl]carbamoyl}amino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.